Cas no 1805503-77-8 (Ethyl 5-bromo-3-fluoro-2-nitrobenzoate)
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-3-fluoro-2-nitrobenzoate
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- Inchi: 1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3
- InChI Key: LZZJEJYCFFHWGF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(=O)OCC)C=1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 283
- XLogP3: 2.8
- Topological Polar Surface Area: 72.1
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025629-250mg |
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
| Alichem | A013025629-500mg |
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 97% | 500mg |
863.90 USD | 2021-06-24 | |
| Alichem | A013025629-1g |
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
| Enamine | EN300-7356295-0.05g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 0.05g |
$315.0 | 2025-03-11 | |
| Enamine | EN300-7356295-0.1g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 0.1g |
$470.0 | 2025-03-11 | |
| Enamine | EN300-7356295-0.25g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 0.25g |
$672.0 | 2025-03-11 | |
| Enamine | EN300-7356295-0.5g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 0.5g |
$1058.0 | 2025-03-11 | |
| Enamine | EN300-7356295-1.0g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
| Enamine | EN300-7356295-2.5g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
| Enamine | EN300-7356295-5.0g |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
1805503-77-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 |
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS No. 1805503-77-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 1805503-77-8, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative, characterized by its bromo and fluoro substituents alongside a nitro group, has garnered attention due to its utility as an intermediate in the synthesis of various bioactive molecules.
The structural motif of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists. The presence of halogen atoms, particularly bromine and fluorine, enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In recent years, the demand for fluorinated aromatic compounds has surged due to their favorable pharmacokinetic properties. Fluorine atoms can modulate metabolic stability, lipophilicity, and binding interactions with biological targets. The incorporation of a fluoro group at the 3-position of the benzoate ring in Ethyl 5-bromo-3-fluoro-2-nitrobenzoate exemplifies how strategic functionalization can lead to the development of novel therapeutic agents.
The nitro group at the 2-position of the benzene ring further contributes to the versatility of this compound. Nitro groups can serve as versatile handles for further chemical manipulation, including reduction to amino groups or conversion to other functional moieties. This adaptability makes Ethyl 5-bromo-3-fluoro-2-nitrobenzoate a cornerstone in synthetic pathways leading to a diverse array of pharmacologically relevant molecules.
Recent advancements in drug discovery have highlighted the importance of heterocyclic scaffolds in medicinal chemistry. While benzoic acid derivatives have long been a staple in drug design, modifications such as those seen in Ethyl 5-bromo-3-fluoro-2-nitrobenzoate have expanded their utility. The bromo substituent, located at the 5-position, provides an additional site for selective functionalization, enabling the construction of more intricate molecular architectures.
The synthesis of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic transformations that highlight modern synthetic methodologies. For instance, one common route involves the nitration of a brominated fluoro-substituted benzene precursor followed by esterification. These synthetic strategies underscore the compound's role as a key intermediate in industrial-scale pharmaceutical production.
The growing interest in kinase inhibitors has spurred research into fluorinated aromatic compounds due to their ability to modulate enzyme activity with high precision. Kinases are critical targets in oncology and inflammatory diseases, making them prime candidates for therapeutic intervention. The structural features of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate make it an attractive scaffold for designing kinase inhibitors with improved efficacy and reduced side effects.
In conclusion, Ethyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS No. 1805503-77-8) represents a cornerstone compound in pharmaceutical synthesis. Its unique structural attributes and reactivity profile position it as an indispensable intermediate for the development of novel bioactive molecules. As research continues to uncover new therapeutic applications for fluorinated and nitro-substituted compounds, the significance of this benzoate derivative is poised to grow even further.
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